
1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene, also known as DFMTB, is a fluorinated aromatic compound that has been used in a wide range of scientific applications. It is a colorless liquid with a boiling point of 101.7 °C and a melting point of -46.5 °C. DFMTB has a wide range of applications due to its unique structure, which consists of two fluorine atoms and three fluorine-substituted methyl groups. DFMTB is an important precursor for the synthesis of several biologically active compounds, such as antibiotics, anticancer drugs, and other pharmaceuticals.
Applications De Recherche Scientifique
Fluorination Processes
- Fluorination Techniques: Research has shown that compounds similar to 1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene, such as 1,3-Bis-(trifluoromethyl)benzene, can be fluorinated to produce lightly fluorinated aromatic products, indicating the potential of specific fluorination techniques for similar compounds (Parsons, 1972).
Synthesis and Characterization
- Hyperbranched Poly(arylene ether)s: A study demonstrated the synthesis of hyperbranched poly(arylene ether)s using a trifluoromethyl-activated trifluoro monomer, indicating the utility of related compounds in polymer synthesis (Banerjee et al., 2009).
- Organometallic Synthesis: The use of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, in organometallic synthesis highlights the versatility of such compounds in synthesizing organometallic intermediates (Porwisiak & Schlosser, 1996).
Photochemistry and Photophysical Processes
- Photochemistry Studies: Studies on fluoro(trifluoromethyl)benzenes, which are structurally related, reveal insights into their fluorescence spectra and quenching of singlet state emission, suggesting similar photochemical properties for 1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene (Al-ani, 1973).
Material Science Applications
- Soluble Fluoro-polyimides: Research on fluoro-polyimides derived from fluorine-containing aromatic diamines suggests potential applications of related fluoro-substituted compounds in producing high-quality materials with excellent thermal stability (Xie et al., 2001).
Novel Chemical Reactions
- Cyclization of 1,1-Difluoro-1-alkenes: The study of cyclization reactions in difluoro-alkenes indicates the potential for similar fluoro-substituted compounds to undergo unique chemical reactions, expanding the scope of synthetic chemistry (Ichikawa et al., 2002).
Propriétés
IUPAC Name |
1-(difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-5-1-4(8(12,13)14)2-6(3-5)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJLBNGUMQIPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




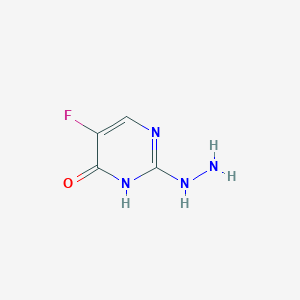


![4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1402146.png)
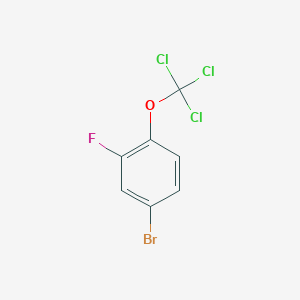
![2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402148.png)

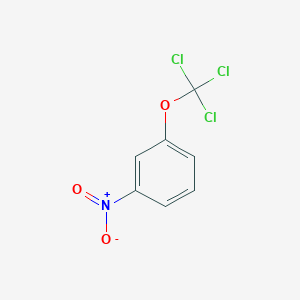

![1-Bromo-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402153.png)
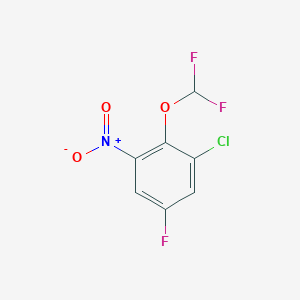
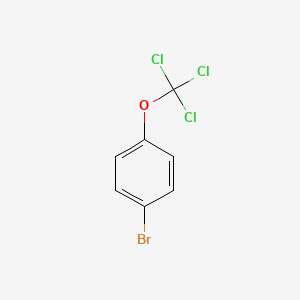
![3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene](/img/structure/B1402159.png)